N-亚硝基二甲林

描述

N-Nitrosopendimethalin is a chemical compound that belongs to the class of nitrosamines. It is a colorless liquid that is soluble in water and is used as a herbicide in agriculture . This chemical is commonly used to control weeds in potato crops, as well as in other vegetable crops such as tomatoes, peppers, and eggplants .

Synthesis Analysis

The synthesis of N-Nitrosopendimethalin involves a di-nitration reaction using only nitric acid in continuous flow . This process has been scaled up for a production capacity of 50 kg/day using a pinched tube reactor .Molecular Structure Analysis

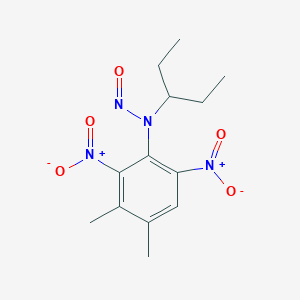

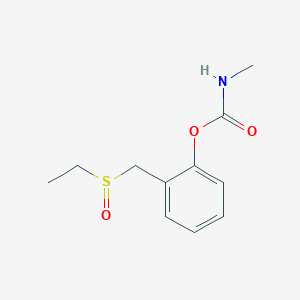

The molecular formula of N-Nitrosopendimethalin is C13H18N4O5 . Its molecular weight is 310.31 g/mol . The IUPAC name for this compound is N-(3,4-dimethyl-2,6-dinitrophenyl)-N-pentan-3-ylnitrous amide .Physical And Chemical Properties Analysis

N-Nitrosopendimethalin has a boiling point of 504.0±50.0 °C and a density of 1.32±0.1 g/cm3 . It is not classified as a hazardous compound .科学研究应用

氧化亚氮给药期间的双频谱脑电图指数:Rampil 等人 (1998) 进行的一项研究探讨了氧化亚氮 (N2O) 对定量脑电图 (EEG) 变量的影响。他们发现,尽管在 N2O 给药期间 EEG 的频谱成分发生了变化,反映了某种药理作用,但受试者仍然有反应,表明 N2O 在测试浓度下是一种弱镇静剂 (Rampil 等人,1998).

欧洲麻醉学会氧化亚氮工作组:Buhre 等人 (2019) 对 N2O 的临床应用进行了叙述性综述。他们讨论了其药理特性以及在特定环境中其适应症和禁忌症的当前证据,包括围手术期护理和程序镇静 (Buhre 等人,2019).

NO 和 HNO 供体、硝酮和硝代氧化物:过去、现在和未来

:Oliveira 等人 (2018) 回顾了 NO 和 HNO 供体、硝酮和硝代氧化物化学方面的进展,讨论了它们的药理学意义和潜在的治疗应用。这些化合物主要因其作为心脏保护剂和自由基检测的分子探针的应用而受到研究 (Oliveira 等人,2018).

一氧化氮生理学和药理学

:Schroeder 和 Kuo (1995) 综述了一氧化氮 (NO) 活性的生化基础及其当前的临床应用,主要关注麻醉和重症监护医学的实践。他们重点介绍了 NO 在心血管张力、血小板调节、中枢神经系统信号传导和胃肠道平滑肌松弛中的作用 (Schroeder & Kuo,1995).

安全和危害

N-Nitrosopendimethalin is a highly toxic chemical that can cause harm to humans and animals if ingested or inhaled . It is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans . Exposure to this chemical has been linked to an increased risk of cancer, particularly bladder cancer .

作用机制

Target of Action

N-Nitrosopendimethalin primarily targets the liver, kidney, and blood . It is an animal oncogen, mutagen, and teratogen, meaning it can cause cancer, genetic mutations, and birth defects . It can also suppress the immune system .

Mode of Action

N-Nitrosopendimethalin is a selective herbicide that inhibits germination and seedling development . It is absorbed by roots and leaves, and its mode of action involves the inhibition of mitosis and cell division . It reduces the C-6 nitro group of the aromatic ring of pendimethalin, yielding 2-nitro-6-amino-N-(1-ethylpropyl)-3,4-xylidine .

Biochemical Pathways

It is known that nitroreduction is the initial degradation and detoxification step for pendimethalin . This process is carried out by a pendimethalin nitroreductase (PNR), which is responsible for the nitroreduction of pendimethalin .

Pharmacokinetics

It is known that pendimethalin, a related compound, has low acute toxicity when administered orally, dermally, or by inhalation to rats . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Nitrosopendimethalin.

Result of Action

The result of N-Nitrosopendimethalin’s action is the inhibition of weed growth, making it an effective herbicide . It is extremely toxic to fish and aquatic organisms, and its use may put several endangered species at risk . In animals, exposure to N-Nitrosopendimethalin can lead to lymphoid or myeloid depletion of the bone marrow, spleen, or thymus .

Action Environment

The action of N-Nitrosopendimethalin is influenced by environmental factors. It is classified as a persistent bioaccumulative toxin by the U.S. Environmental Protection Agency (EPA) . Its residue has been frequently detected in the environment

属性

IUPAC Name |

N-(3,4-dimethyl-2,6-dinitrophenyl)-N-pentan-3-ylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O5/c1-5-10(6-2)15(14-18)13-11(16(19)20)7-8(3)9(4)12(13)17(21)22/h7,10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHBNYMMGYGFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N(C1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301022078 | |

| Record name | Nitroso-pendimethalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitrosopendimethalin | |

CAS RN |

68897-50-7 | |

| Record name | Nitroso-pendimethalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-nitroso-(1-ethylpropyl)-2,6-dinitro-3,4-xylidene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

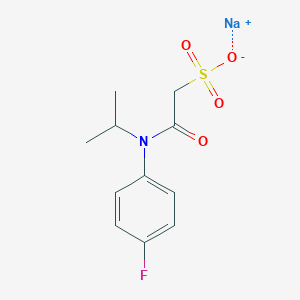

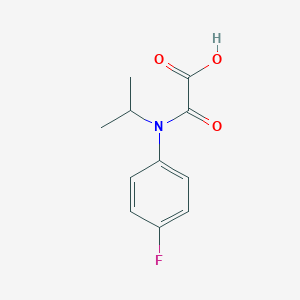

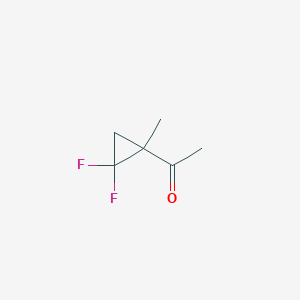

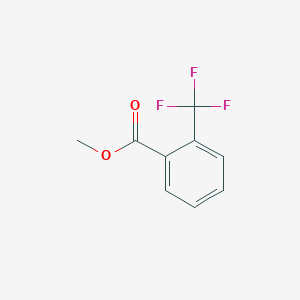

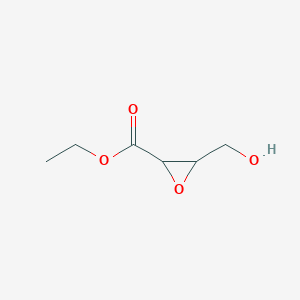

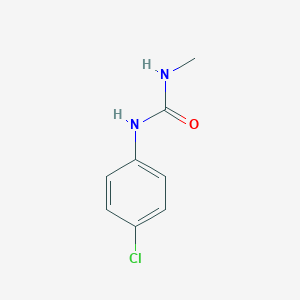

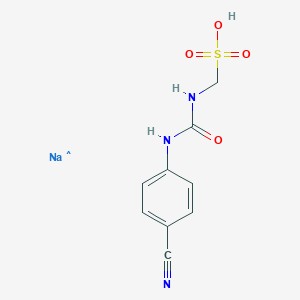

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the microbial degradation of N-nitrosopendimethalin?

A1: N-Nitrosopendimethalin is a contaminant found in soil, often originating from its parent compound, pendimethalin, a widely used herbicide. Understanding how microorganisms like Streptomyces can break down N-nitrosopendimethalin is crucial for several reasons. Firstly, it sheds light on the natural attenuation processes that help remediate contaminated soils. Secondly, it can inform the development of bioremediation strategies, potentially utilizing such microorganisms to clean up polluted environments. This is particularly important as the persistence of N-nitrosopendimethalin in the environment can pose risks to ecosystems and potentially human health.

Q2: What are the key findings of the research paper concerning N-nitrosopendimethalin degradation by Streptomyces?

A2: The research demonstrated the ability of a specific Streptomyces strain to degrade both N-nitrosopendimethalin and its precursor, N-nitropendimethalin. [] The study identified several metabolites produced during the degradation process, providing valuable insights into the metabolic pathways employed by the Streptomyces strain. This information contributes to our understanding of how microorganisms can potentially be harnessed for the bioremediation of environments contaminated with these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B164971.png)